Cas no 191868-23-2 (1-(4-Cyanophenyl)-n-methylmethanesulfonamide)

1-(4-Cyanophenyl)-n-methylmethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-(4-Cyanophenyl)-n-methylmethanesulfonamide
- 4-cyano-N-methyl-benzenemethanesulphonamide
- Z162795266
- 191868-23-2
- BS-27689
- CS-0213045
- AKOS009081300
- DB-258819
- NSAYQWWKIGFZQZ-UHFFFAOYSA-N
- G41136
- SB76875
- MFCD08271852
- 4-Cyano-N-methyl-benzenemethanesulphonamide
- 1-(4-cyanophenyl)-N-methylmethanesulfonamide
- EN300-23621
- SCHEMBL8129302
-
- MDL: MFCD08271852
- インチ: InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3
- InChIKey: NSAYQWWKIGFZQZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 210.04629874Da
- どういたいしつりょう: 210.04629874Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
1-(4-Cyanophenyl)-n-methylmethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23621-0.1g |
1-(4-cyanophenyl)-N-methylmethanesulfonamide |
191868-23-2 | 95.0% | 0.1g |
$78.0 | 2025-02-20 | |
Enamine | EN300-23621-10.0g |
1-(4-cyanophenyl)-N-methylmethanesulfonamide |
191868-23-2 | 95.0% | 10.0g |
$1406.0 | 2025-02-20 | |
TRC | B429190-50mg |
1-(4-cyanophenyl)-N-methylmethanesulfonamide |
191868-23-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
Enamine | EN300-23621-0.05g |
1-(4-cyanophenyl)-N-methylmethanesulfonamide |
191868-23-2 | 95.0% | 0.05g |
$52.0 | 2025-02-20 | |
Enamine | EN300-23621-5g |
1-(4-cyanophenyl)-N-methylmethanesulfonamide |
191868-23-2 | 94% | 5g |
$1101.0 | 2023-09-15 | |
Enamine | EN300-23621-10g |
1-(4-cyanophenyl)-N-methylmethanesulfonamide |
191868-23-2 | 94% | 10g |
$2062.0 | 2023-09-15 | |
Aaron | AR00AYBV-1g |
1-(4-Cyanophenyl)-N-methylmethanesulfonamide |
191868-23-2 | 95% | 1g |
$335.00 | 2025-01-23 | |
A2B Chem LLC | AF09951-100mg |
1-(4-Cyanophenyl)-n-methylmethanesulfonamide |
191868-23-2 | 94% | 100mg |
$155.00 | 2024-01-02 | |
1PlusChem | 1P00AY3J-2.5g |
1-(4-CYANOPHENYL)-N-METHYLMETHANESULFONAMIDE |
191868-23-2 | 95% | 2.5g |
$584.00 | 2024-06-17 | |
1PlusChem | 1P00AY3J-50mg |
1-(4-CYANOPHENYL)-N-METHYLMETHANESULFONAMIDE |
191868-23-2 | 95% | 50mg |
$123.00 | 2024-06-17 |
1-(4-Cyanophenyl)-n-methylmethanesulfonamide 関連文献
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
1-(4-Cyanophenyl)-n-methylmethanesulfonamideに関する追加情報
Introduction to 1-(4-Cyanophenyl)-n-methylmethanesulfonamide (CAS No. 191868-23-2)
1-(4-Cyanophenyl)-n-methylmethanesulfonamide, identified by its Chemical Abstracts Service (CAS) number 191868-23-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonyl amides, a structural motif widely recognized for its pharmacological versatility. The presence of a cyano group at the para position of the phenyl ring and the incorporation of a methylsulfonyl moiety contribute to its unique chemical and biological properties, making it a promising candidate for further investigation in drug discovery and therapeutic applications.
The molecular structure of 1-(4-cyanophenyl)-n-methylmethanesulfonamide can be described as a benzene ring substituted with a cyano group at the fourth position and an N-methylated methanesulfonyl amide group at the nitrogen atom. This configuration imparts specific electronic and steric characteristics to the molecule, which are critical in determining its interaction with biological targets. The cyano group, being electron-withdrawing, can modulate the reactivity and binding affinity of the compound, while the sulfonyl amide moiety is known for its ability to engage in hydrogen bonding interactions, a key feature in drug-receptor binding.
In recent years, there has been a growing interest in sulfonyl amide derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential roles in treating various diseases, including inflammation, cancer, and neurodegenerative disorders. The structural features of 1-(4-cyanophenyl)-n-methylmethanesulfonamide make it an attractive scaffold for designing novel therapeutic agents. Specifically, the combination of the cyano group and the methylsulfonyl amide functionalities allows for fine-tuning of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.
One of the most compelling aspects of 1-(4-cyanophenyl)-n-methylmethanesulfonamide is its potential as an intermediate in the synthesis of more complex pharmacologically active molecules. The presence of reactive sites on its structure enables further chemical modifications, allowing chemists to explore diverse structural analogs with tailored biological profiles. This flexibility is particularly valuable in medicinal chemistry, where optimizing drug candidates often involves iterative modifications based on structural-activity relationship (SAR) studies.
Recent research has highlighted the importance of sulfonyl amides in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that sulfonyl amides can act as potent inhibitors of enzymes such as kinases and carbonic anhydrases, which are implicated in various pathological processes. The compound 1-(4-cyanophenyl)-n-methylmethanesulfonamide may exhibit similar inhibitory effects, making it a candidate for further investigation in enzyme-targeted therapies. Additionally, its ability to form hydrogen bonds with polar residues in protein binding pockets suggests that it could interact with a wide range of biological targets.
The synthesis of 1-(4-cyanophenyl)-n-methylmethanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the preparation of 4-cyanophenylamine, which is then reacted with methylsulfonyl chloride to form the desired sulfonyl amide derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities of this compound for research purposes.
In terms of pharmacological evaluation, 1-(4-cyanophenyl)-n-methylmethanesulfonamide has been subjected to preliminary bioactivity assays to assess its potential therapeutic effects. Early findings suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to human health conditions. However, further studies are needed to fully elucidate its mechanism of action and therapeutic potential. These investigations may include cell-based assays, animal models, and computational modeling approaches to gain deeper insights into its biological behavior.
The chemical properties of 1-(4-cyanophenyl)-n-methylmethanesulfonamide, such as its solubility and stability under various conditions, are also critical factors to consider in drug development. Solubility plays a crucial role in determining bioavailability, while stability ensures that the compound remains effective throughout storage and administration. Experimental data on these properties can guide formulation scientists in developing suitable delivery systems that enhance therapeutic efficacy.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when handling 1-(4-cyanophenyl)-n-methylmethanesulfonamide for preclinical or clinical studies. This includes maintaining strict quality control measures throughout synthesis, purification, and storage processes to guarantee consistency and safety. Regulatory agencies require comprehensive documentation detailing each step of production to ensure that pharmaceutical-grade materials meet established standards before being used in human trials.
The future prospects for 1-(4-cyanophenyl)-n-methylmethanesulfonamide are promising given its unique structural features and potential biological activities. Ongoing research efforts aim to optimize its synthetic routes, evaluate its pharmacological profile more thoroughly, and explore new applications in medicine. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies will be instrumental in advancing this compound from laboratory research to potential clinical use.
In conclusion,1-(4-cyanophenyl)-n-methylmethanesulfonamide (CAS No. 191868-23-2) represents an intriguing molecule with significant potential in pharmaceutical chemistry. Its structural design offers opportunities for developing novel therapeutics targeting various diseases through rational drug design approaches based on SAR studies conducted using this compound as a scaffold.
191868-23-2 (1-(4-Cyanophenyl)-n-methylmethanesulfonamide) 関連製品
- 1017456-61-9(1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid)
- 1443350-60-4(2-methyl-1-(3-propan-2-yloxyphenyl)propan-2-ol)
- 1248912-86-8((2-Aminobutyl)(2-methoxyethyl)amine)
- 1344072-59-8(2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)
- 1361664-96-1(2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl)
- 1805068-37-4(Ethyl 6-(bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-acetate)
- 1798539-17-9(8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)
- 379236-86-9(1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine)
- 2648956-40-3(2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 1443354-19-5(2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol)




